

An In-depth Technical Guide to the Physical and Chemical Properties of Crotonaldehyde

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Compound of Interest

Compound Name: Crotonaldehyde

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Introduction

Crotonaldehyde (IUPAC name: (2E)-but-2-enal) is a highly reactive α,β -unsaturated aldehyde that serves as a versatile intermediate in organic synthesis and is encountered in various environmental and biological contexts. Its dual functionality, comprising a conjugated carbon-carbon double bond and an aldehyde group, dictates its chemical behavior and toxicological profile. This guide provides a comprehensive overview of the physical and chemical properties of **crotonaldehyde**, detailed experimental protocols for its key reactions and analysis, and an exploration of its impact on critical cellular signaling pathways.

Physical Properties of Crotonaldehyde

Crotonaldehyde is a colorless to pale yellow liquid with a pungent, suffocating odor.[1][2][3] Upon exposure to air and light, it tends to oxidize, forming crotonic acid, and can also undergo polymerization.[1][4] The majority of commercially available **crotonaldehyde** exists as the more thermodynamically stable trans-isomer.[5]

Property	Value	References
Molecular Formula	C ₄ H ₆ O	[6]
Molecular Weight	70.09 g/mol	[7][8]
Boiling Point	102.2 - 105 °C	[1][4][6]
Melting Point	-76.5 °C to -69 °C	[6][9][10]
Density	0.846 - 0.853 g/cm ³ at 20 °C	[6][9][10]
Solubility in Water	150 - 181 g/L at 20 °C	[1][7][8]
Vapor Pressure	19 - 32 mmHg at 20 °C	[7][9][11]
Flash Point	13 °C (55 °F)	[2][5][10]
Autoignition Temperature	232 °C (449.6 °F)	[5][12]
Refractive Index (n ²⁰ /D)	1.4362 - 1.4384	[8][10][11]

Chemical Properties and Reactivity

The chemical reactivity of **crotonaldehyde** is characterized by the electrophilic nature of both the carbonyl carbon and the β -carbon of the α,β -unsaturated system. This allows for a variety of chemical transformations.

Synthesis of Crotonaldehyde via Aldol Condensation

The primary industrial production method for **crotonaldehyde** is the aldol condensation of acetaldehyde, followed by dehydration.[1][5]

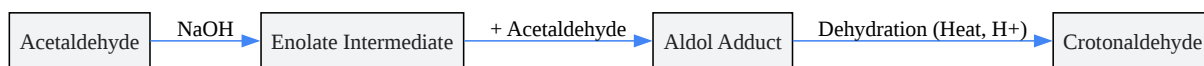
Materials:

- Acetaldehyde
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Acetic acid (glacial)
- Distillation apparatus

- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a reaction vessel equipped with a stirrer and a cooling bath, slowly add acetaldehyde to a cooled aqueous solution of sodium hydroxide. Maintain the reaction temperature below 20°C to favor the aldol addition product.
- After the addition is complete, continue stirring for 1-2 hours at the same temperature.
- Neutralize the reaction mixture by the slow addition of glacial acetic acid.
- Transfer the mixture to a distillation apparatus.
- Gently heat the mixture to dehydrate the intermediate aldol and distill off the **crotonaldehyde**-water azeotrope, which boils at approximately 84°C.[4][13]
- Collect the distillate and separate the organic layer using a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the crude **crotonaldehyde** by fractional distillation, collecting the fraction boiling at 102-104°C.



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Caption: Synthesis of **Crotonaldehyde** via Aldol Condensation.

Oxidation to Crotonic Acid

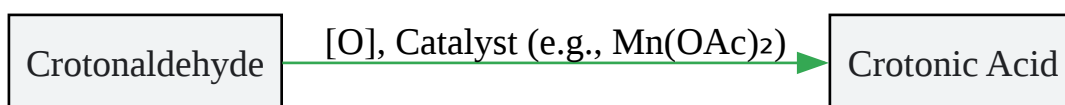
Crotonaldehyde can be selectively oxidized to crotonic acid, a valuable chemical intermediate.
[6][10]

Materials:

- **Crotonaldehyde**
- Manganous acetate (catalyst)
- Potassium permanganate
- Glacial acetic acid
- Oxygen gas source
- Water-cooled reaction vessel with a stirrer

Procedure:

- Prepare the catalyst by dissolving manganous acetate in glacial acetic acid and treating it with a potassium permanganate solution.[5]
- Place the catalyst solution in a water-cooled reaction vessel equipped with a stirrer and an oxygen inlet.
- Gradually add **crotonaldehyde** to the vessel while stirring and bubbling oxygen through the mixture. Maintain the reaction at a controlled, moderate temperature.
- Monitor the reaction progress by analytical techniques such as GC or TLC.
- Upon completion, distill off the acetic acid.
- Purify the resulting solid crotonic acid by recrystallization.



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Caption: Oxidation of **Crotonaldehyde** to Crotonic Acid.

Reduction to Crotyl Alcohol

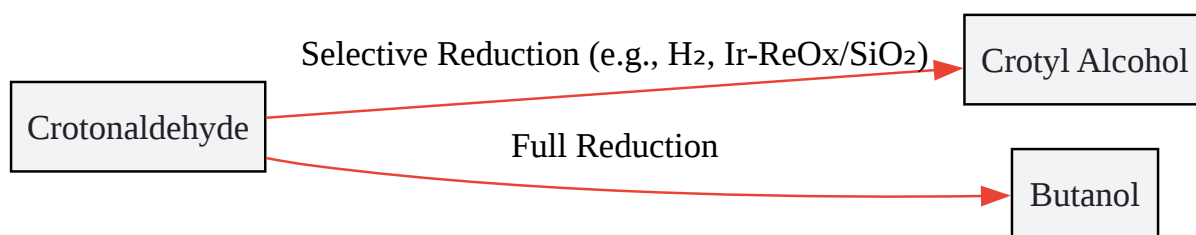
The selective reduction of the aldehyde group in **crotonaldehyde** yields crotyl alcohol, while reduction of both the aldehyde and the double bond produces butanol.^[4]

Materials:

- **Crotonaldehyde**
- Supported noble metal catalyst (e.g., Ir-ReOx/SiO₂)^[14]^[15]
- Hydrogen gas (H₂)
- Solvent (e.g., water)
- High-pressure reactor

Procedure:

- Charge a high-pressure reactor with the catalyst and the solvent.
- Add **crotonaldehyde** to the reactor.
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).^[14]^[15]
- Stir the reaction mixture at a controlled temperature (e.g., 303 K) for the desired time.^[14]^[15]
- Monitor the reaction progress by GC analysis.
- After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
- Isolate and purify the crotyl alcohol from the reaction mixture by distillation or chromatography.



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Caption: Reduction Pathways of **Crotonaldehyde**.

Michael Addition

As a Michael acceptor, **crotonaldehyde** undergoes 1,4-conjugate addition with various nucleophiles (Michael donors) at the β -carbon.^{[16][17][18]}

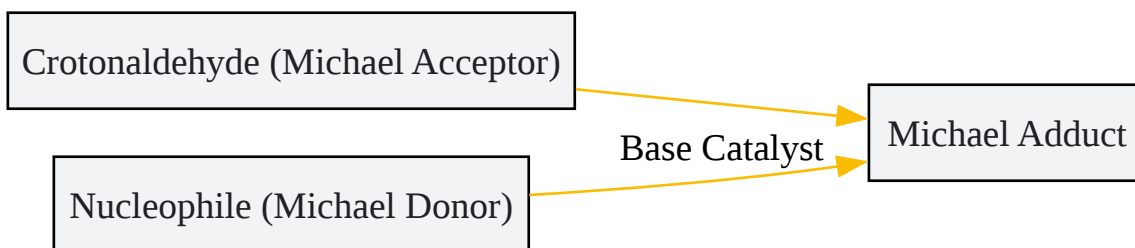
Materials:

- **Crotonaldehyde**
- Michael donor (e.g., diethyl malonate)
- Base catalyst (e.g., sodium ethoxide)
- Solvent (e.g., ethanol)
- Reaction vessel with stirrer

Procedure:

- In a reaction vessel, dissolve the Michael donor in the solvent.
- Add the base catalyst to generate the nucleophilic enolate.
- Slowly add **crotonaldehyde** to the reaction mixture while stirring.
- Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

- Neutralize the reaction mixture with a dilute acid.
- Isolate the Michael adduct by extraction and purify by distillation or chromatography.



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Caption: Michael Addition Reaction of **Crotonaldehyde**.

Analytical Methods

Accurate quantification and characterization of **crotonaldehyde** are crucial. Several analytical techniques are employed for this purpose.

Spectroscopic Analysis

Technique	Key Features for Crotonaldehyde	References
^1H NMR	Signals for aldehydic proton (~9.5 ppm), vinyl protons (~6.1 and ~6.9 ppm), and methyl protons (~2.1 ppm).	[19][20][21][22][23]
FTIR	Characteristic peaks for C=O stretch (~1690 cm^{-1}), C=C stretch (~1640 cm^{-1}), and C-H stretches.	[3][13][24][25][26]
UV-Vis	Absorption maximum (λ_{max}) in the range of 210-220 nm due to the $\pi \rightarrow \pi^*$ transition of the conjugated system.	[5]

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for the separation and quantification of **crotonaldehyde**. Derivatization is often employed to enhance sensitivity and selectivity.

Materials:

- Sample containing **crotonaldehyde**
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
- Extraction solvent (e.g., hexane)
- GC-MS system

Procedure:

- Derivatization: Mix the aqueous sample with the PFBHA solution and incubate to form the **crotonaldehyde**-PFBHA oxime derivative.
- Extraction: Extract the derivative into an organic solvent like hexane.
- Analysis: Inject the extract into the GC-MS.
 - GC conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.
 - MS conditions: Operate in electron ionization (EI) mode and monitor for characteristic ions of the **crotonaldehyde**-PFBHA derivative.

Impact on Cellular Signaling Pathways

Crotonaldehyde is a known toxicant that can modulate various cellular signaling pathways, often leading to apoptosis, inflammation, and oxidative stress.

Apoptosis Induction

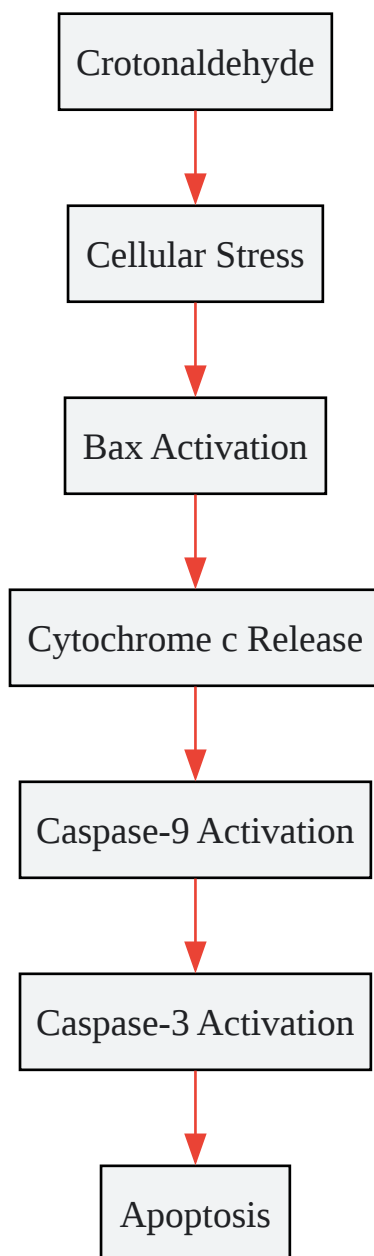
Crotonaldehyde has been shown to induce apoptosis in various cell types. This process involves the activation of caspases, particularly caspase-3.

Materials:

- Cultured cells (e.g., human bronchial epithelial cells)
- **Crotonaldehyde** solution
- Cell lysis buffer
- Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
- Microplate reader

Procedure:

- Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of **crotonaldehyde** for a specified time.
- Cell Lysis: Lyse the cells using the provided lysis buffer.
- Assay: Add the cell lysate to a new plate and add the caspase-3 substrate.
- Measurement: Incubate at 37°C and measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a microplate reader.[\[11\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)



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Caption: **Crotonaldehyde**-Induced Apoptosis Pathway.

MAPK Signaling Pathway

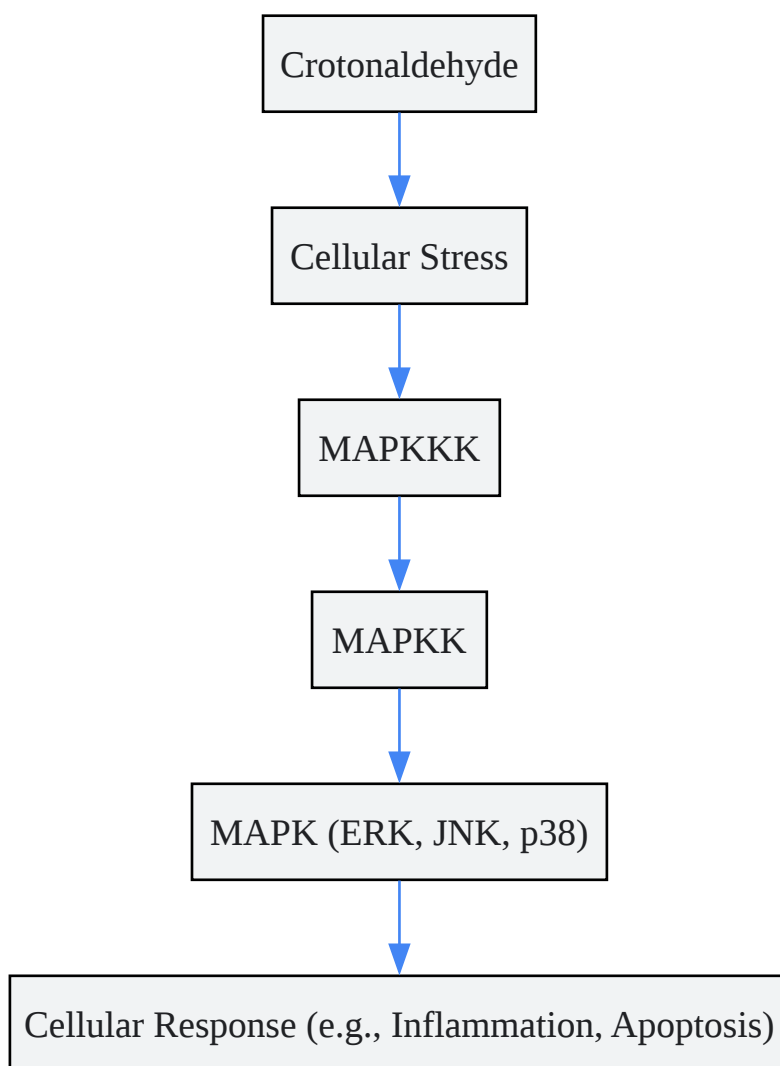
The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a key regulator of cellular responses to stress and can be activated by **crotonaldehyde**.

Materials:

- Cultured cells
- **Crotonaldehyde** solution
- Cell lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-ERK, -JNK, -p38, and total ERK, JNK, p38)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **crotonaldehyde** and lyse them as described previously.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the secondary antibody.[\[30\]](#)[\[31\]](#)[\[32\]](#)
[\[33\]](#)[\[34\]](#)
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.



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Caption: MAPK Signaling Pathway Activation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. **Crotonaldehyde** can modulate its activity.

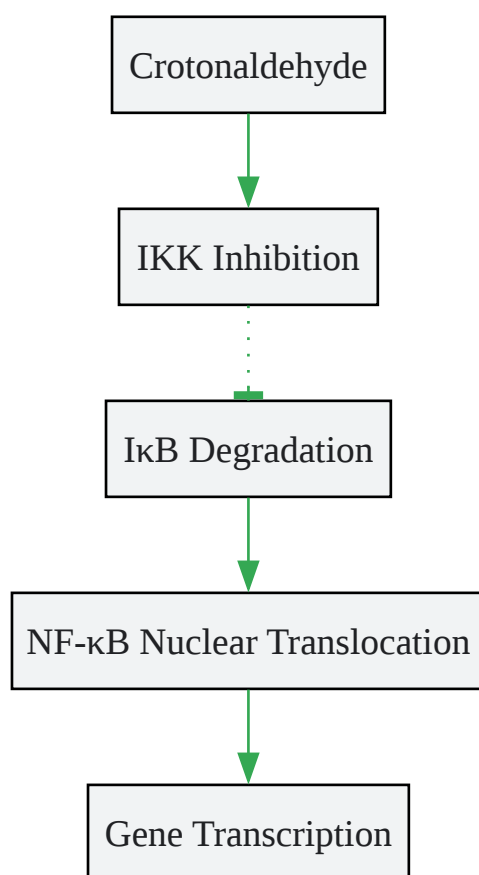
Materials:

- Cells stably or transiently transfected with an NF-κB luciferase reporter construct
- **Crotonaldehyde** solution

- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Treatment: Treat the transfected cells with **crotonaldehyde**.
- Cell Lysis: Lyse the cells according to the reporter assay kit instructions.
- Luciferase Assay: Add the luciferase substrate to the cell lysate.
- Measurement: Measure the luminescence using a luminometer to determine the level of NF- κ B transcriptional activity.^{[35][36][37][38][39]}



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Caption: NF- κ B Signaling Pathway.

TRPA1 Channel Activation

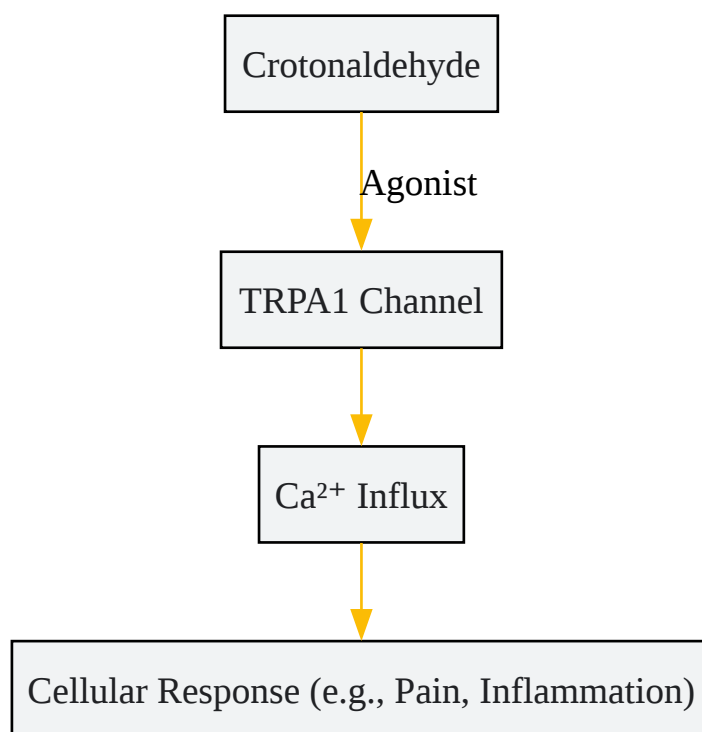
Crotonaldehyde is an agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor of environmental irritants.

Materials:

- Cells expressing TRPA1 (e.g., transfected HEK293 cells or sensory neurons)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- **Crotonaldehyde** solution
- Fluorescence microscope or plate reader

Procedure:

- Cell Loading: Load the cells with the calcium-sensitive dye.
- Baseline Measurement: Measure the baseline fluorescence.
- Stimulation: Add **crotonaldehyde** to the cells.
- Measurement: Record the change in fluorescence intensity over time, which corresponds to an influx of calcium upon TRPA1 channel activation.[\[7\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)[\[43\]](#)



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Caption: TRPA1 Channel Activation by **Crotonaldehyde**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **crotonaldehyde**, along with experimental protocols for its synthesis, key reactions, and analysis. Furthermore, the significant impact of **crotonaldehyde** on critical cellular signaling pathways has been highlighted, with methodologies for their investigation. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important and reactive molecule. The provided protocols and diagrams offer a practical framework for further investigation into the chemistry and biology of **crotonaldehyde**.

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